molecular formula C6H9ClO3 B13658249 Methyl 3-chloro-2-oxopentanoate

Methyl 3-chloro-2-oxopentanoate

Cat. No.: B13658249
M. Wt: 164.59 g/mol
InChI Key: CCBMHRNWHDTSBV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid with a density of 1.224 g/cm³ and a refractive index of 1.434 . This compound is used as an intermediate in organic synthesis and has applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:

    Reaction of glutaric anhydride with thionyl chloride: This step produces 3-chloro-2-oxopentanoic acid chloride.

    Esterification: The acid chloride is then reacted with methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-oxopentanoate undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution reactions: Products include substituted esters.

    Reduction reactions: Products include alcohols.

    Oxidation reactions: Products include carboxylic acids.

Scientific Research Applications

Methyl 3-chloro-2-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-oxopentanoate involves its interaction with nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and chlorine groups, which make the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-3-oxopentanoate: Similar in structure but differs in the position of the chlorine atom.

    Ethyl 3-chloro-2-oxopentanoate: Similar in structure but has an ethyl group instead of a methyl group.

    Methyl 3-bromo-2-oxopentanoate: Similar in structure but has a bromine atom instead of a chlorine atom.

Uniqueness

Methyl 3-chloro-2-oxopentanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and chlorine groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

methyl 3-chloro-2-oxopentanoate

InChI

InChI=1S/C6H9ClO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3

InChI Key

CCBMHRNWHDTSBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)OC)Cl

Origin of Product

United States

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